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Abstract
Prednisolone acetate, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and

immunosuppressive therapy. Its profound effects on the immune system are mediated through

intricate cellular and molecular mechanisms that vary across different immune cell populations.

This technical guide provides a comprehensive overview of the cellular effects of prednisolone
acetate on key immune cells, including T-cells, B-cells, neutrophils, macrophages, and

dendritic cells. It details the underlying signaling pathways, summarizes quantitative data on

cellular responses, and provides standardized experimental protocols for investigating these

effects. This document is intended to serve as a valuable resource for researchers, scientists,

and drug development professionals working to understand and harness the therapeutic

potential of glucocorticoids.

Introduction
Glucocorticoids (GCs) like prednisolone acetate exert their potent anti-inflammatory and

immunosuppressive effects by modulating the function of nearly all components of the immune

system.[1] Prednisolone, the active metabolite of prednisone, diffuses across the cell

membrane and binds to the cytosolic glucocorticoid receptor (GR).[2] This ligand-receptor

complex then translocates to the nucleus, where it acts as a transcription factor, either

upregulating the expression of anti-inflammatory genes or repressing the expression of pro-

inflammatory genes.[2][3] A primary mechanism of this repression is the interference with key
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pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator

Protein-1 (AP-1).[3][4] This guide will dissect the specific consequences of these molecular

events on the function and fate of various immune cell types.

General Mechanism of Action: The Glucocorticoid
Receptor Pathway
The cellular response to prednisolone acetate is primarily mediated through the glucocorticoid

receptor (GR). In its inactive state, the GR resides in the cytoplasm as part of a multiprotein

complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[3][5]
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Caption: Glucocorticoid receptor signaling pathway.

Upon binding to prednisolone, the GR undergoes a conformational change, dissociates from

the HSP complex, and translocates to the nucleus.[2][5] In the nucleus, the activated GR

dimerizes and can modulate gene expression in two primary ways:
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Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid

Response Elements (GREs) in the promoter regions of target genes, leading to the

increased transcription of anti-inflammatory proteins such as IκBα (an inhibitor of NF-κB) and

Annexin A1.[3]

Transrepression: The activated GR can directly interact with and inhibit the activity of pro-

inflammatory transcription factors like NF-κB and AP-1, thereby preventing the transcription

of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

Effects on T-Lymphocytes
Prednisolone acetate profoundly impacts T-cell function, leading to a general state of

immunosuppression. Its effects are multifaceted, ranging from the induction of apoptosis to the

modulation of cytokine production and proliferation.

Induction of Apoptosis
One of the most significant effects of prednisolone on T-lymphocytes is the induction of

apoptosis, or programmed cell death.[6][7] This is a key mechanism for the depletion of

circulating T-cells and the resolution of inflammation.

Mechanism: Prednisolone-activated GR can induce apoptosis through the intrinsic

mitochondrial pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bim,

which in turn activate Bax and Bak, leading to mitochondrial outer membrane

permeabilization and the release of cytochrome c.[8]

Differential Sensitivity: Studies have shown that activated T-cells are more susceptible to

glucocorticoid-induced apoptosis than resting T-cells.[6] Furthermore, some evidence

suggests that CD8+ T-cells may be more sensitive to the apoptotic effects of prednisone than

CD4+ T-cells.[6][7]

Modulation of Cytokine Production and Proliferation
Prednisolone acetate significantly alters the cytokine profile and proliferative capacity of T-

cells.
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Cytokine Suppression: It potently inhibits the production of key pro-inflammatory and T-cell-

proliferating cytokines, most notably Interleukin-2 (IL-2).[6] This is achieved by repressing the

transcription of the IL-2 gene.[6] It also suppresses the production of other pro-inflammatory

cytokines like IFN-γ and TNF-α.

Inhibition of Proliferation: By blocking IL-2 production and the expression of the IL-2 receptor,

prednisolone effectively halts the T-cell cycle in the G1 phase, thereby preventing clonal

expansion of activated T-cells.[6][7]

Table 1: Quantitative Effects of Prednisolone on T-Lymphocytes
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Parameter Effect
Quantitative
Data

Cell Type Reference

Apoptosis Increase

Percentage of

apoptotic CD4+

cells increased

from 8.1% to

19.8% after a

single

intravenous

dose.

Human

peripheral blood

CD4+ T-cells

[9]

Apoptosis Increase

Dose-dependent

increase in

apoptosis in

PHA-activated

peripheral blood

lymphocytes.

Human

peripheral blood

T-lymphocytes

[6][7]

Proliferation Decrease

Inhibition of

phytohaemagglut

inin (PHA)-

induced

proliferation.

Human

peripheral blood

T-lymphocytes

[6][7]

IL-2 Production Decrease

Inhibition of IL-2

secretion in

PHA-activated

peripheral blood

lymphocytes.

Human

peripheral blood

T-lymphocytes

[6]

CD3 Expression Decrease

Down-regulation

of CD3

expression on T-

cells, preceding

apoptosis.

Human

peripheral blood

T-lymphocytes

[10]

Effects on B-Lymphocytes
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The effects of prednisolone acetate on B-lymphocytes are complex and appear to be

dependent on the stage of B-cell activation and differentiation.

Inhibition of Early Activation and Proliferation: Prednisolone can suppress the early stages of

B-cell activation and proliferation, particularly in response to stimuli like high-dose anti-μ or

Staphylococcus aureus.[11]

Differentiation to Plasma Cells: In contrast to its inhibitory effects on early activation,

prednisolone does not suppress, and may even enhance, the differentiation of B-cells into

immunoglobulin-producing plasma cells.[11] However, in a mouse model of lupus,

prednisone treatment was shown to decrease the percentage of plasma cells and their

precursors.[12] This suggests that the effect on B-cell differentiation may be context-

dependent.

Immunoglobulin Synthesis: The impact on immunoglobulin synthesis is also variable. While

some studies suggest no suppression or even enhancement, others indicate a decrease in

immunoglobulin synthesis by peripheral blood mononuclear cells during high-dose

prednisolone therapy.

Table 2: Quantitative Effects of Prednisolone on B-Lymphocytes
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Parameter Effect
Quantitative
Data

Cell
Type/Model

Reference

Proliferation Decrease

Profound

suppression of

high-dose anti-μ

or S. aureus-

stimulated

proliferation.

Human B-cells [11]

Plasma Cell

Differentiation
Decrease

Significant

decrease in the

percentage of

plasma cells and

their precursors

in a dose-

dependent

manner.

MRL/lpr mice

(lupus model)
[12]

Immunoglobulin

Synthesis
Decrease

Decrease in in

vitro

immunoglobulin

synthesis by

peripheral blood

mononuclear

cells.

Human

peripheral blood

mononuclear

cells

Effects on Neutrophils
Neutrophils are key players in the acute inflammatory response, and prednisolone acetate
exerts significant control over their function.

Inhibition of Migration and Adhesion: A major anti-inflammatory effect of prednisolone is the

inhibition of neutrophil migration to sites of inflammation.[13][14] It achieves this by

downregulating the expression of adhesion molecules on both neutrophils and endothelial

cells.[15] Prednisolone has been shown to dose-dependently reduce cytokine-induced E-

selectin expression and endothelial hyperadhesiveness for neutrophils.[15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 20 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC423574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635331/
https://www.benchchem.com/product/b001110?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10568428/
https://pubmed.ncbi.nlm.nih.gov/7069216/
https://pubmed.ncbi.nlm.nih.gov/10691915/
https://pubmed.ncbi.nlm.nih.gov/10691915/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Demargination and Neutrophilia: Paradoxically, systemic administration of prednisolone often

leads to an increase in the number of circulating neutrophils (neutrophilia). This is not due to

increased production but rather to the release of neutrophils from the bone marrow and a

reduction in their margination along blood vessel walls, effectively increasing the circulating

pool.

Inhibition of Effector Functions: Prednisolone can also inhibit various effector functions of

neutrophils, such as the release of lysosomal enzymes and the production of reactive

oxygen species, thereby limiting tissue damage at inflammatory sites.

Table 3: Quantitative Effects of Prednisolone on Neutrophils
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Parameter Effect
Quantitative
Data

Experimental
Model

Reference

Adhesion to

Endothelial Cells
Decrease

39% reduction in

adhesion

induced by fMLP

at a

concentration of

10 µM.

Human

polymorphonucle

ar neutrophils

(PMNs) and

HUVECs

[13]

Cytotoxicity

towards

Endothelial Cells

Decrease

Almost complete

inhibition of

fMLP-induced

cytotoxicity at 10

µM.

Human PMNs

and HUVECs
[13]

Migration Decrease

Significant

inhibition of

monocyte and

neutrophil

chemotaxis in

vivo.

Human skin [14]

Penetration

Depth
Decrease

Significant

reduction in the

penetration

depth of

neutrophils after

at least 10 days

of

methylprednisolo

ne therapy.

Neutrophils from

patients with

early rheumatoid

arthritis

[16]

Effects on Macrophages
Macrophages are critical for both initiating and resolving inflammation, and prednisolone
acetate modulates their functions in a way that promotes an anti-inflammatory state.
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Inhibition of Pro-inflammatory Cytokine Production: Prednisolone potently suppresses the

production of pro-inflammatory cytokines by macrophages, including TNF-α, IL-1β, and IL-6.

[17][18] This is a central aspect of its anti-inflammatory action.

Promotion of Anti-inflammatory Phenotype: Glucocorticoids can promote the polarization of

macrophages towards an anti-inflammatory M2 phenotype, characterized by the production

of anti-inflammatory cytokines like IL-10.[19]

Inhibition of NF-κB Signaling: A key molecular mechanism for the suppression of pro-

inflammatory gene expression in macrophages is the inhibition of the NF-κB signaling

pathway.[20][21] Prednisolone can inhibit the nuclear translocation of NF-κB subunits p65

and p50.[20]

Table 4: Quantitative Effects of Prednisolone on Macrophages

Parameter Effect
Quantitative
Data

Cell
Type/Model

Reference

TNF-α

Production
Decrease

Significant

decrease in LPS-

induced TNF-α

levels.

Rats with ARDS [17]

IL-6 Production Decrease

Significant

decrease in LPS-

induced IL-6

levels.

Rats with ARDS [17]

IL-10 Production Increase

Significant

increase in LPS-

induced IL-10

levels.

Rats with ARDS [17]

NF-κB Nuclear

Translocation
Decrease

Inhibition of

PDGF- and TNF-

α-induced

nuclear

translocation of

p65 and p50.

Human

pulmonary artery

smooth muscle

cells (as a

model)

[20]
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Effects on Dendritic Cells
Dendritic cells (DCs) are the most potent antigen-presenting cells and are crucial for initiating

adaptive immune responses. Prednisolone acetate interferes with their maturation and

function.

Inhibition of Maturation: Prednisolone inhibits the maturation of DCs, preventing the

upregulation of co-stimulatory molecules like CD80 and CD86, as well as MHC class II

molecules.[22][23] This impairment of maturation renders DCs less effective at activating

naive T-cells.

Induction of Apoptosis: Prednisolone can induce apoptosis in plasmacytoid dendritic cells

(pDCs), leading to a reduction in their numbers.[24]

Suppression of Cytokine Production: It also suppresses the production of key DC-derived

cytokines, such as IL-12, which is critical for the differentiation of Th1 cells.[23]

Table 5: Quantitative Effects of Prednisolone on Dendritic Cells
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Parameter Effect
Quantitative
Data

Cell Type Reference

Circulating pDC

Numbers
Decrease

4-fold reduction

in circulating

pDCs after liver

transplantation in

patients treated

with prednisone.

Human

plasmacytoid

dendritic cells

(pDCs)

[24]

Co-stimulatory

Molecule

Expression

Decrease

Down-regulation

of CD86, CD40,

and CD83

expression on

DCs following

TLR7 and TLR8

stimulation.

Human CD34-

derived dendritic

cells

[22]

IL-12 Production Decrease

Significant

reduction in IL-12

p70 production

by DCs.

Human

monocyte-

derived dendritic

cells

[23]

T-cell Stimulatory

Function
Decrease

Significant

reduction in the

T-cell stimulatory

function of DCs.

Human

monocyte-

derived dendritic

cells

[23]

Experimental Protocols
Flow Cytometry for T-Cell Apoptosis
This protocol describes a method for quantifying prednisolone-induced apoptosis in T-

lymphocytes using Annexin V and Propidium Iodide (PI) staining.

Cell Culture and Treatment:

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque

density gradient centrifugation.
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Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

Stimulate T-cells with phytohaemagglutinin (PHA) at a concentration of 5 µg/mL for 24

hours.

Treat the activated T-cells with varying concentrations of prednisolone acetate (e.g.,

10^-6 M, 10^-8 M, 10^-10 M) or vehicle control (e.g., ethanol) for 24-48 hours.

Staining:

Harvest the cells and wash twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6

cells/mL.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the

cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V binding buffer to each tube.

Data Acquisition and Analysis:

Analyze the samples on a flow cytometer within 1 hour of staining.

Gate on the lymphocyte population based on forward and side scatter properties.

Differentiate cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantify the percentage of cells in each quadrant.

Experimental Workflow for Apoptosis Analysis:
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Caption: Workflow for assessing T-cell apoptosis.
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ELISA for Cytokine Measurement in Macrophages
This protocol outlines a sandwich ELISA for quantifying the production of cytokines (e.g., TNF-

α, IL-6, IL-10) by macrophages following treatment with prednisolone acetate.

Cell Culture and Treatment:

Differentiate human monocytes (e.g., from PBMCs) into macrophages by culturing with M-

CSF for 5-7 days.

Plate the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.

Pre-treat the cells with various concentrations of prednisolone acetate for 2 hours.

Stimulate the macrophages with lipopolysaccharide (LPS) at 100 ng/mL for 24 hours.

Collect the cell culture supernatants for analysis.

ELISA Procedure:

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest

overnight at 4°C.[25]

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[25]

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room

temperature.[25]

Wash the plate three times.

Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells

and incubate for 2 hours at room temperature.[26]

Wash the plate three times.

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[25]

Wash the plate three times.
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Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.[27]

Wash the plate five times.

Add TMB substrate and incubate until a color develops (typically 15-30 minutes).[25]

Stop the reaction with a stop solution (e.g., 2N H2SO4).

Read the absorbance at 450 nm on a microplate reader.[27]

Data Analysis:

Generate a standard curve by plotting the absorbance values of the standards against

their known concentrations.

Determine the concentration of the cytokine in the samples by interpolating their

absorbance values on the standard curve.

Western Blot for NF-κB Nuclear Translocation in
Macrophages
This protocol describes the detection of the p65 subunit of NF-κB in nuclear extracts of

macrophages to assess the inhibitory effect of prednisolone acetate on its translocation.[28]

[29]

Cell Culture and Treatment:

Culture macrophages (e.g., RAW 264.7 cell line) to 80-90% confluency.

Pre-treat the cells with prednisolone acetate for 2 hours.

Stimulate with LPS (100 ng/mL) for 30-60 minutes.

Nuclear and Cytoplasmic Extraction:

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit

or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.[28]
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Protein Quantification:

Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA

or Bradford assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a 10% SDS-

polyacrylamide gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the p65 signal in the nuclear extracts to a nuclear loading control (e.g., Lamin

B1 or Histone H3) and in the cytoplasmic extracts to a cytoplasmic loading control (e.g.,

GAPDH or β-actin).[29]

Conclusion
Prednisolone acetate exerts a broad spectrum of effects on the immune system, primarily

through the glucocorticoid receptor-mediated modulation of gene expression. Its ability to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 20 Tech Support

https://www.researchgate.net/figure/Western-blot-of-nuclear-NFkB-Bone-marrow-macrophages-were-treated-by-DY105-for-17-h_fig12_264009272
https://www.benchchem.com/product/b001110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


induce apoptosis in T-cells and dendritic cells, suppress the production of pro-inflammatory

cytokines by multiple immune cell types, and inhibit the migration of neutrophils to inflammatory

sites underscores its potent immunosuppressive and anti-inflammatory properties. A thorough

understanding of these cell-specific effects and the underlying molecular pathways is crucial for

optimizing the therapeutic use of prednisolone acetate and for the development of novel

immunomodulatory drugs with improved efficacy and safety profiles. The quantitative data and

experimental protocols provided in this guide offer a framework for the continued investigation

of the intricate interplay between glucocorticoids and the immune system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1
Reactions - PMC [pmc.ncbi.nlm.nih.gov]

5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

6. Prednisone increases apoptosis in in vitro activated human peripheral blood T
lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Prednisone increases apoptosis in in vitro activated human peripheral blood T
lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

8. benchchem.com [benchchem.com]

9. A single intravenous dose of prednisolone induces phosphatidylserine externalization, loss
of surface marker expression and a 24-h net increase in human peripheral blood
lymphocytes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Immune regulatory properties of corticosteroids: prednisone induces apoptosis of human
T lymphocytes following the CD3 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 20 Tech Support

https://www.benchchem.com/product/b001110?utm_src=pdf-body
https://www.benchchem.com/product/b001110?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Glucocorticoid-receptor-signaling-pathway-The-glucocorticoid-receptor-GR-signaling_fig2_373413857
https://www.researchgate.net/figure/Glucocorticoid-receptor-GR-architecture-and-signaling-A-Schematic-diagram-showing_fig1_318665262
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-mechanism-of-action-of-the-glucocorticoid-receptor_fig2_51785422
https://pmc.ncbi.nlm.nih.gov/articles/PMC1111887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1111887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3951203/
https://pubmed.ncbi.nlm.nih.gov/8608650/
https://pubmed.ncbi.nlm.nih.gov/8608650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2200357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2200357/
https://www.benchchem.com/pdf/Dexamethasone_Acetate_and_Prednisolone_A_Comparative_Guide_to_Apoptosis_Induction.pdf
https://pubmed.ncbi.nlm.nih.gov/17333196/
https://pubmed.ncbi.nlm.nih.gov/17333196/
https://pubmed.ncbi.nlm.nih.gov/17333196/
https://pubmed.ncbi.nlm.nih.gov/10415607/
https://pubmed.ncbi.nlm.nih.gov/10415607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Effects of in vitro corticosteroids on B cell activation, proliferation, and differentiation -
PMC [pmc.ncbi.nlm.nih.gov]

12. Prednisone treatment inhibits the differentiation of B lymphocytes into plasma cells in
MRL/MpSlac-lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

13. Prednisolone interferes with neutrophil adhesion and neutrophil mediated endothelial
injury - PubMed [pubmed.ncbi.nlm.nih.gov]

14. The effect of epicutaneous glucocorticosteroids on human monocyte and neutrophil
migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between
endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Effect of steroid treatment on the migration behaviour of neutrophils in patients with early
rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of
dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with
Genotype Variants amongst Tuberculosis Patients and Their Household Contacts - PMC
[pmc.ncbi.nlm.nih.gov]

20. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary
artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. Glucocorticoids inhibit dendritic cell maturation induced by Toll-like receptor 7 and Toll-
like receptor 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Glucocorticoids severely impair differentiation and antigen presenting function of
dendritic cells despite upregulation of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

24. Prednisolone suppresses the function and promotes apoptosis of plasmacytoid dendritic
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Cytokine Elisa [bdbiosciences.com]

26. Cytokine Elisa [bdbiosciences.com]

27. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema
Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]

28. Measurement of NF-κB activation in TLR-activated macrophages - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 20 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC423574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC423574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635331/
https://pubmed.ncbi.nlm.nih.gov/10568428/
https://pubmed.ncbi.nlm.nih.gov/10568428/
https://pubmed.ncbi.nlm.nih.gov/7069216/
https://pubmed.ncbi.nlm.nih.gov/7069216/
https://pubmed.ncbi.nlm.nih.gov/10691915/
https://pubmed.ncbi.nlm.nih.gov/10691915/
https://pubmed.ncbi.nlm.nih.gov/9440143/
https://pubmed.ncbi.nlm.nih.gov/9440143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6307422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6307422/
https://www.researchgate.net/figure/Expression-of-inflammatory-cytokines-IL-6-TNF-a-IL-10-IL-1b-and-IL-12-in-macrophages_fig3_256378266
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4567353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2575943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2575943/
https://www.researchgate.net/figure/Western-blot-analysis-of-NF-kB-pathway-activation-in-RAW2647-macrophages-incubated-with_fig8_375831498
https://pubmed.ncbi.nlm.nih.gov/22028330/
https://pubmed.ncbi.nlm.nih.gov/22028330/
https://pubmed.ncbi.nlm.nih.gov/16765091/
https://pubmed.ncbi.nlm.nih.gov/16765091/
https://pubmed.ncbi.nlm.nih.gov/16889610/
https://pubmed.ncbi.nlm.nih.gov/16889610/
https://www.bdbiosciences.com/en-es/resources/protocols/cytokine-elisa
https://www.bdbiosciences.com/en-eu/resources/protocols/cytokine-elisa
https://pmc.ncbi.nlm.nih.gov/articles/PMC5811481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5811481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6338324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6338324/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


29. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Cellular Effects of Prednisolone Acetate on Immune
Cells: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b001110#cellular-effects-of-prednisolone-acetate-on-
immune-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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